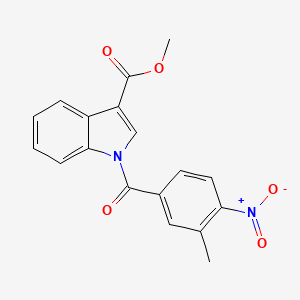

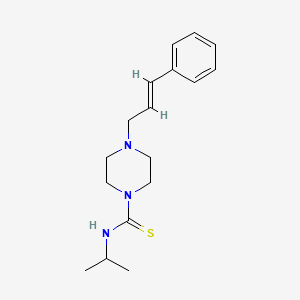

methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For example, the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate involves forming hydrogen-bonded chains and rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla et al., 2007). Additionally, the synthesis of methyl indole-4-carboxylate and related compounds has been achieved through palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes (Söderberg et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant insights. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, with molecules linked into chains and rings via hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions. Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, for example, forms complex sheets through N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of these compounds can be inferred from their molecular structures. Methyl 4-(4-chloroanilino)-3-nitrobenzoate, for instance, shows evidence of electronic polarization and forms sheets linked by hydrogen bonds and π-π stacking interactions (Cortés et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure and the types of chemical reactions they undergo. For example, the reaction of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate leads to the formation of molecular-electronic structures and hydrogen-bonded chains (Portilla et al., 2007).

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Indoles and Methyl Esters : Research on indoles and their derivatives, including methyl esters, has led to the development of methods such as palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes for synthesizing indoles, demonstrating the versatility of palladium catalysts in organic synthesis (Söderberg, Wallace, & Shriver, 2003). These methodologies are crucial for constructing complex molecular architectures found in many natural products and pharmaceuticals.

Hydrogen-Bonded Molecular Structures : Studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have explored their hydrogen-bonded chains and sheets, contributing to our understanding of molecular assembly and crystal engineering. These insights are vital for designing materials with specific properties (Portilla et al., 2007).

C-acylation of Pyrroles and Indoles : The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles has been demonstrated, showcasing a method for the selective functionalization of these heterocycles. This research is relevant for the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Katritzky et al., 2003).

Potential Applications

Antiproliferative and Antimetastatic Activities : β-Carboline-based N-heterocyclic carbenes have been synthesized and evaluated for their antiproliferative activity against human breast cancer and lung cancer cell lines. Compounds showing promising activity could lead to new therapeutic agents for cancer treatment (Dighe et al., 2015).

Fluorescent, Thermoresponsive Polymers : The synthesis of fluorescent, thermoresponsive polymers incorporating 9-(4-vinylbenzyl)-9H-carbazole demonstrates the potential of these materials in applications such as smart coatings, sensors, and drug delivery systems, where temperature-sensitive fluorescent signals could be utilized (Lessard, Ling, & Maríc, 2012).

将来の方向性

特性

IUPAC Name |

methyl 1-(3-methyl-4-nitrobenzoyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-11-9-12(7-8-15(11)20(23)24)17(21)19-10-14(18(22)25-2)13-5-3-4-6-16(13)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOVBIYUARZSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)